molecular formula C20H42ClNO2 B12962028 Octadecylglycine hydrochloride

Octadecylglycine hydrochloride

Cat. No.: B12962028
M. Wt: 364.0 g/mol
InChI Key: HSRZNNOZMWKUBO-UHFFFAOYSA-N
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Description

Octadecylglycine hydrochloride is a chemical compound with the molecular formula C20H41ClNO2. It is a derivative of glycine, an amino acid, and features an octadecyl group (a long carbon chain) attached to the glycine molecule. This compound is known for its surfactant properties and is used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octadecylglycine hydrochloride typically involves the reaction of octadecylamine with glycine in the presence of hydrochloric acid. The reaction proceeds as follows:

    Octadecylamine: is reacted with in an aqueous solution.

    Hydrochloric acid: is added to the mixture to facilitate the formation of the hydrochloride salt.

  • The reaction mixture is stirred and heated to promote the reaction.
  • The product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance production efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Octadecylglycine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The long carbon chain can be oxidized to form carboxylic acids or other oxygenated derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The hydrochloride group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) can be used to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Octadecylglycine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.

    Biology: Employed in the study of cell membranes and lipid bilayers due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of cosmetics, detergents, and other personal care products due to its surfactant properties.

Mechanism of Action

The mechanism of action of octadecylglycine hydrochloride is primarily related to its surfactant properties. The long hydrophobic carbon chain interacts with hydrophobic surfaces, while the hydrophilic glycine and hydrochloride groups interact with aqueous environments. This amphiphilic nature allows the compound to reduce surface tension and stabilize emulsions. In biological systems, it can interact with lipid bilayers and cell membranes, affecting their structure and function.

Comparison with Similar Compounds

Similar Compounds

    Octadecylamine hydrochloride: Similar in structure but lacks the glycine moiety.

    Stearic acid: A long-chain fatty acid with similar hydrophobic properties.

    Cetyltrimethylammonium bromide (CTAB): A surfactant with a long carbon chain and a quaternary ammonium group.

Uniqueness

Octadecylglycine hydrochloride is unique due to the presence of both the long hydrophobic carbon chain and the glycine moiety. This combination provides distinct surfactant properties and potential biological activity that are not present in similar compounds. The glycine moiety also allows for potential interactions with biological molecules, making it a versatile compound for various applications.

Properties

Molecular Formula

C20H42ClNO2

Molecular Weight

364.0 g/mol

IUPAC Name

2-(octadecylamino)acetic acid;hydrochloride

InChI

InChI=1S/C20H41NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-19-20(22)23;/h21H,2-19H2,1H3,(H,22,23);1H

InChI Key

HSRZNNOZMWKUBO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCNCC(=O)O.Cl

Origin of Product

United States

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